molecular formula C15H20O B12559274 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- CAS No. 144293-03-8

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)-

Cat. No.: B12559274
CAS No.: 144293-03-8
M. Wt: 216.32 g/mol
InChI Key: BMZDGVVKTVAEQX-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is an organic compound with the molecular formula C15H20O It is a derivative of cyclohexene, featuring a hydroxyl group and a phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- typically involves the reaction of cyclohexene with 3-phenylpropanol under specific conditions. One common method is the catalytic hydrogenation of 3-phenylpropanal in the presence of cyclohexene. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems. These methods allow for efficient large-scale production while maintaining the desired chemical properties of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-cyclohexen-1-one or 2-cyclohexen-1-al.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: Lacks the phenylpropyl group, resulting in different chemical and biological properties.

    1-Phenyl-1-cyclohexanol: Contains a phenyl group directly attached to the cyclohexane ring, leading to distinct reactivity and applications.

    3-Phenylpropanol: Lacks the cyclohexene ring, affecting its chemical behavior and uses.

Uniqueness

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is unique due to the combination of the cyclohexene ring and the phenylpropyl group. This structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

144293-03-8

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(3-phenylpropyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H20O/c16-15(11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-5,8-9,11,16H,2,6-7,10,12-13H2

InChI Key

BMZDGVVKTVAEQX-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(CCCC2=CC=CC=C2)O

Origin of Product

United States

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